molecular formula C5H4N4O B093188 4-Amino-2-hydroxypyrimidine-5-carbonitrile CAS No. 16462-28-5

4-Amino-2-hydroxypyrimidine-5-carbonitrile

Katalognummer B093188
CAS-Nummer: 16462-28-5
Molekulargewicht: 136.11 g/mol
InChI-Schlüssel: KFDKBQHGALFUAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-hydroxypyrimidine-5-carbonitrile is a chemical compound with the CAS Number: 16462-28-5 and a molecular weight of 136.11 . Its IUPAC name is 6-amino-2-oxo-1,2-dihydro-5-pyrimidinecarbonitrile .


Synthesis Analysis

The synthesis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile involves several steps . For instance, one method involves the use of ammonia and nickel in a hydrogenation process . Another method involves the use of sulfuric acid and water . Further methods involve the use of ethanol and sodium ethanolate .


Molecular Structure Analysis

The InChI code for 4-Amino-2-hydroxypyrimidine-5-carbonitrile is 1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H, (H3,7,8,9,10) . The compound belongs to the class of organic compounds known as pyrimidines .


Physical And Chemical Properties Analysis

4-Amino-2-hydroxypyrimidine-5-carbonitrile is a solid substance . It should be stored at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“4-Amino-2-hydroxypyrimidine-5-carbonitrile” is used in chemical synthesis . It has a molecular weight of 136.11 and a CAS Number of 16462-28-5 .

Anticancer Agents

A new series of pyrimidine-5-carbonitrile derivatives, including “4-Amino-2-hydroxypyrimidine-5-carbonitrile”, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .

EGFR Inhibitors

The compounds, including “4-Amino-2-hydroxypyrimidine-5-carbonitrile”, were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib . In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .

Kinase Inhibitory Activities

The most cytotoxic compounds that showed promising IC 50 values against the four cancer cell lines were subjected to further investigation for their kinase inhibitory activities against EGFR WT and EGFR T790M using homogeneous time resolved fluorescence (HTRF) assay . Compound 11b was also found to be the most active compound against both EGFR WT and mutant EGFR T790M, exhibiting IC 50 values of 0.09 and 4.03 μM, respectively .

Cell Cycle and Apoptosis Analysis

The cell cycle and apoptosis analyses revealed that compound 11b can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells . Additionally, compound 11b upregulated the level of caspase-3 by 6.5 fold in HepG-2 when compared with the control .

Molecular Docking Studies

Molecular docking studies were carried out to examine the binding mode of the synthesized compounds against the proposed targets; EGFR WT and EGFR T790M . Additional in silico ADMET studies were performed to explore drug-likeness properties .

Wirkmechanismus

Target of Action

The primary target of 4-Amino-2-hydroxypyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

4-Amino-2-hydroxypyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .

Biochemical Pathways

The inhibition of EGFR by 4-Amino-2-hydroxypyrimidine-5-carbonitrile affects multiple biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation, survival, and differentiation . By inhibiting EGFR, the compound prevents the activation of this pathway, thereby exerting its anticancer effects.

Result of Action

The inhibition of EGFR by 4-Amino-2-hydroxypyrimidine-5-carbonitrile results in reduced cell proliferation and increased apoptosis . This is due to the compound’s effect on the RAS/RAF/MEK/ERK pathway, which regulates these cellular processes.

Safety and Hazards

The compound is considered toxic if inhaled . It is harmful if swallowed and in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and removing to fresh air if inhaled .

Zukünftige Richtungen

A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . This suggests potential future directions in the development of new pyrimidine-5-carbonitrile derivatives as anticancer agents .

Eigenschaften

IUPAC Name

6-amino-2-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDKBQHGALFUAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358683
Record name 4-amino-2-hydroxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-hydroxypyrimidine-5-carbonitrile

CAS RN

16462-28-5
Record name 4-amino-2-hydroxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.